
15-Methyl-15S-Prostaglandin E1
Übersicht
Beschreibung
15-methyl-15S-Prostaglandin E1 is a synthetic analog of Prostaglandin E1, a naturally occurring prostaglandin. Prostaglandins are lipid compounds that perform hormone-like functions in the body. This compound is known for its stability and unique biological activities, making it a valuable compound in various scientific and medical research fields .
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
15M PGE1 has been extensively studied for its anti-inflammatory properties. Research indicates that it effectively suppresses acute inflammation induced by various stimuli, such as monosodium urate crystals and leukotriene B4. In experimental models, systemic administration of 15M PGE1 resulted in:
- Reduced Exudate Volume : Treatment significantly decreased the volume of exudate and protein concentration in inflammatory responses .
- Decreased Neutrophil Accumulation : Histopathological analyses demonstrated a reduction in polymorphonuclear leucocyte infiltration in inflamed tissues .
- Vascular Reactivity : Observations revealed a marked decrease in vascular reactivity, characterized by fewer dilated vessels during inflammation .
These findings suggest that 15M PGE1 could be a valuable agent in managing acute inflammatory conditions.
Induction of Neutrophilia
Another notable application of 15M PGE1 is its role in inducing neutrophilia. Studies have shown that subcutaneous injections of this compound can lead to significant increases in neutrophil counts within hours of administration. For instance, one study reported:
- Peak Neutrophil Count : After administering 1 mg/kg of 15M PGE1, rats exhibited a peak absolute neutrophil count of approximately 13,457 cells/mm³ compared to baseline counts of 2,451 cells/mm³ .
- Eosinopenia : Alongside neutrophilia, a significant decrease in eosinophil counts was also observed, indicating a complex immunological response .
These effects highlight the potential use of 15M PGE1 in conditions requiring enhanced neutrophilic activity.
Effects on Toxicity and Survival
Research has also explored the impact of 15M PGE1 on toxicity, particularly concerning paraquat exposure. In studies involving rats:
- Increased Mortality Rates : Administration of 15M PGE1 was linked to higher early mortality rates following paraquat exposure, suggesting that while it may have anti-inflammatory effects, it could exacerbate certain toxicities .
- Respiratory Effects : Treated animals exhibited increased respiratory effort, indicating potential adverse effects on lung function when exposed to toxic agents .
These findings underscore the importance of evaluating both therapeutic benefits and potential risks associated with 15M PGE1.
Clinical Applications
In clinical settings, derivatives of prostaglandins like 15M PGE1 have been utilized for various therapeutic purposes:
- Erectile Dysfunction Treatment : Alprostadil, a prostaglandin E1 analog similar to 15M PGE1, is commonly used for treating erectile dysfunction. It acts as a vasodilator to enhance blood flow .
- Labor Induction and Postpartum Hemorrhage Management : Prostaglandins are employed to induce labor and manage postpartum hemorrhage due to their uterotonic properties .
Data Summary Table
Wirkmechanismus
Target of Action
15-methyl-15S-Prostaglandin E1, also known as 15(S)-15-methyl Prostaglandin E1, primarily targets the myometrium . The myometrium is the middle layer of the uterine wall, consisting mainly of uterine smooth muscle cells, and is responsible for uterine contractions.
Mode of Action
This compound exhibits a positive chronotropic effect , which means it increases the heart rate . It interacts with its targets, inducing a long-lasting heart rate increase in a dose-dependent manner . This process is likely regulated by sodium and calcium ion flux .
Biochemical Pathways
Given its positive chronotropic effect and the involvement of sodium and calcium ion flux, it can be inferred that it likely influencescardiac muscle contraction pathways .
Result of Action
The primary result of the action of this compound is an increase in heart rate . This effect is observed in guinea pigs with isolated atria .
Biochemische Analyse
Biochemical Properties
15-methyl-15S-Prostaglandin E1 interacts with a variety of enzymes, proteins, and other biomolecules. It is known to inhibit inflammation and prolong survival in several animal models of local and systemic inflammation
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it exhibits a positive chronotropic effect, increasing the heart rate .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to induce a long-lasting heart rate increase in a dose-dependent manner without altering heart contractility in guinea pigs, which is probably altered by Na+/Ca+ ion flux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that large intermittent doses of this PGE1 analog may adversely affect the respiratory system of normal and injured animals, and will accelerate mortality following exposure to potentially lethal doses of paraquat .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Single, daily injections of approximately 1 mg/kg of this compound have been reported to inhibit inflammation and to prolong survival in several animal models of local and systemic inflammation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 15-methyl-15S-Prostaglandin E1 involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of protecting groups, selective oxidation, and reduction reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 15-methyl-15S-Prostaglandin E1 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and applications .
Vergleich Mit ähnlichen Verbindungen
Prostaglandin E1: The natural analog with similar biological activities but less stability.
15-methyl-15R-Prostaglandin E1: The enantiomer with different stereochemistry and potentially different biological effects.
16,16-dimethyl Prostaglandin E1: Another synthetic analog with enhanced stability and distinct biological properties
Uniqueness: 15-methyl-15S-Prostaglandin E1 is unique due to its enhanced stability and specific stereochemistry, which confer distinct biological activities compared to other prostaglandin analogs. Its stability makes it a valuable tool for research and potential therapeutic applications .
Biologische Aktivität
15-Methyl-15S-Prostaglandin E1 (mPGE1) is a stable analog of Prostaglandin E1 (PGE1), known for its diverse biological activities, particularly in inflammation modulation and cardiovascular effects. This article delves into the compound's mechanisms of action, biochemical pathways, and therapeutic potential, supported by various studies and case analyses.
Target and Mode of Action
mPGE1 primarily targets the myometrium and exhibits a positive chronotropic effect , which increases heart rate through enhanced sodium and calcium ion flux. This effect is crucial for cardiac muscle contraction pathways, indicating its role in cardiovascular health.
Biochemical Pathways
The compound influences several biochemical pathways, notably:
- Inflammation Inhibition : mPGE1 has been shown to inhibit inflammation by reducing vascular permeability induced by inflammatory mediators such as histamine and bradykinin. This is achieved through the preservation of tight junctions between endothelial cells.
- Cellular Effects : It alters cell signaling pathways, gene expression, and cellular metabolism, impacting various cell types including lymphocytes. Notably, it elevates cyclic AMP levels in lymphocytes, inhibiting T cell proliferation and function.
Anti-Inflammatory Effects
Numerous studies highlight the anti-inflammatory properties of mPGE1:
- Animal Models : In rat models of chronic adjuvant-induced polyarthritis and acute immune complex-induced vasculitis, oral administration of mPGE1 effectively suppressed inflammation. Furthermore, it provided near-complete protection against renal allograft rejection when administered post-transplantation.
- Toxicity Studies : Research involving paraquat-exposed rats indicated that mPGE1 could exacerbate respiratory distress in certain contexts, suggesting that while it has protective effects, caution is warranted regarding its use in compromised systems .
Cellular Proliferation
mPGE1's effects on cell proliferation are dose-dependent:
- Fibroblast Activity : In diabetic fibroblasts, mPGE1 was shown to enhance cell proliferation at optimal concentrations (maximal at 12 μM), demonstrating its potential in tissue regeneration contexts .
- Hepatic Stellate Cells : The compound inhibits activation of hepatic stellate cells while promoting proliferation in hepatocytes, indicating its dual role in liver health .
Clinical Applications
mPGE1 has been explored for various clinical applications:
- Postpartum Hemorrhage : Clinical trials have demonstrated the efficacy of mPGE1 in treating postpartum hemorrhage due to uterine atony. Its administration led to significant hemostatic effects in patients unresponsive to conventional treatments .
- Chronic Myeloid Leukemia (CML) : Research indicates that mPGE1 inhibits the self-renewal of CML leukemic stem cells through EP4 receptor activation. This suggests a promising avenue for enhancing the efficacy of existing leukemia treatments when combined with tyrosine kinase inhibitors .
Comparative Analysis with Other Prostaglandins
The structure of mPGE1 is pivotal for its specific biological activities compared to other prostaglandins:
Compound | Anti-inflammatory Activity | Cardiovascular Effects | Cell Proliferation |
---|---|---|---|
15-Methyl-15S-PGE1 | Strong | Positive chronotropic | Enhanced in fibroblasts |
Prostaglandin E2 | Moderate | Variable | Inhibitory on some cells |
Prostaglandin F2α | Weak | Negative | No significant effect |
This table illustrates how structural modifications influence the biological activity of prostaglandins, with mPGE1 demonstrating superior anti-inflammatory and proliferative effects compared to its counterparts.
Eigenschaften
CAS-Nummer |
35700-26-6 |
---|---|
Molekularformel |
C21H36O5 |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
7-[(1R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h12,14,16-17,19,23,26H,3-11,13,15H2,1-2H3,(H,24,25)/b14-12+/t16-,17?,19-,21+/m1/s1 |
InChI-Schlüssel |
OMNFCPCBKCERJP-JGEGBOILSA-N |
SMILES |
CCCCCC(C)(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O |
Isomerische SMILES |
CCCCC[C@@](C)(/C=C/C1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O |
Kanonische SMILES |
CCCCCC(C)(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O |
Synonyme |
15(2)-15 methyl PGE(1) 15(2)-15-methyl PGE1 15(S)-15-methylprostaglandin E1 15(S)-15-methylprostaglandin E1, (11alpha,13E)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action for 15(S)-15-methyl Prostaglandin E1's anti-inflammatory effects?
A: 15(S)-15-methyl Prostaglandin E1, a stable analog of Prostaglandin E1, appears to suppress inflammation through multiple mechanisms. One key action is its ability to reduce vascular permeability induced by various inflammatory mediators, including histamine, serotonin, bradykinin, C3a, and compound 48/80. [] This effect is thought to be related to the preservation of tight junctions between endothelial cells, limiting the leakage of inflammatory factors into tissues. [] Additionally, 15(S)-15-methyl Prostaglandin E1 can elevate cyclic AMP levels in lymphocytes, which in turn inhibits T cell proliferation and the effector function of cytotoxic T cells. [] This suggests a role for this compound in modulating both innate and adaptive immune responses contributing to inflammation.
Q2: What evidence supports the use of 15(S)-15-methyl Prostaglandin E1 in treating inflammatory conditions?
A: Research has shown promising results using 15(S)-15-methyl Prostaglandin E1 in animal models of inflammatory diseases. For instance, oral administration of this compound effectively suppressed chronic adjuvant-induced polyarthritis and acute immune complex-induced vasculitis in rats. [] Notably, treatment with 15(S)-15-methyl Prostaglandin E1 in a rat model of renal allograft rejection led to near-complete protection of the grafts from immunological damage, even when therapy began four days after transplantation. [] These findings highlight the potential therapeutic benefit of 15(S)-15-methyl Prostaglandin E1 in managing various inflammatory and immune-mediated conditions.
Q3: Does the structure of 15(S)-15-methyl Prostaglandin E1 influence its anti-inflammatory activity compared to other prostaglandins?
A: Yes, the structure of 15(S)-15-methyl Prostaglandin E1 appears to be crucial for its specific anti-inflammatory effects. Studies show that while 15(S)-15-methyl Prostaglandin E1 and Prostaglandin E1 exhibit potent inhibition of vascular permeability, other prostaglandins like Prostaglandin A2 have a weaker effect, and Prostaglandin F2 alpha shows no inhibitory activity. [] This structure-function relationship underscores the importance of the specific chemical modifications present in 15(S)-15-methyl Prostaglandin E1 for its potent and selective anti-inflammatory action.
Q4: What are the potential advantages of oral administration of 15(S)-15-methyl Prostaglandin E1?
A: The research highlights that 15(S)-15-methyl Prostaglandin E1 can be effectively administered orally to suppress inflammation in animal models. [] This route of administration offers several potential advantages, including improved patient compliance due to ease of use, potentially reduced systemic side effects compared to injections, and greater convenience for long-term treatment strategies. [] Further research is needed to fully evaluate the pharmacokinetic profile and optimal dosing regimens for oral administration of 15(S)-15-methyl Prostaglandin E1 in various clinical settings.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.